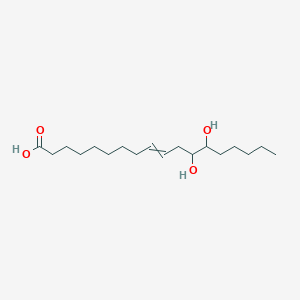![molecular formula C22H38O4Pb B12511612 (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one is a complex organometallic compound that features a lead atom bonded to an organic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one typically involves the following steps:
Formation of the Organic Ligand: The organic ligand, 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL, is synthesized through a series of reactions starting from commercially available precursors. This may involve aldol condensation, reduction, and oxidation reactions.
Lead Incorporation: The organic ligand is then reacted with a lead-containing reagent, such as lead acetate or lead chloride, under controlled conditions to form the desired organometallic compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: Ligand exchange reactions can replace the organic ligand with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using reagents like phosphines, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) species, while reduction may produce lead(II) species. Substitution reactions can result in a variety of organometallic compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one is used as a precursor for the synthesis of other organometallic compounds. It serves as a model compound for studying the reactivity and bonding of lead in organometallic chemistry.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Studies focus on understanding how the lead center interacts with proteins, nucleic acids, and other biological macromolecules.
Medicine
While lead compounds are generally toxic, derivatives of this compound are explored for their potential use in targeted drug delivery systems. The unique properties of the compound may allow for the selective delivery of therapeutic agents to specific cells or tissues.
Industry
In industry, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate oxidation, reduction, and substitution reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one exerts its effects involves the coordination of the lead center with various substrates. The lead atom can form bonds with electron-rich species, facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
類似化合物との比較
Similar Compounds
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}stannyl)oxy]hept-4-EN-3-one: This compound features a tin atom instead of lead and exhibits similar reactivity and applications.
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}germyl)oxy]hept-4-EN-3-one: This germanium-containing compound is another analog with comparable properties.
Uniqueness
The uniqueness of (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one lies in its lead center, which imparts distinct reactivity and coordination chemistry compared to its tin and germanium analogs. The lead atom’s larger size and different electronic properties result in unique catalytic and binding behaviors, making this compound valuable for specific applications in catalysis and materials science.
特性
分子式 |
C22H38O4Pb |
|---|---|
分子量 |
574 g/mol |
IUPAC名 |
bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]lead |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |
InChIキー |
RFDHUANRWFSKRW-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


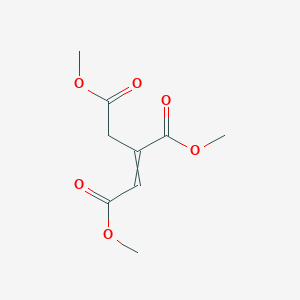

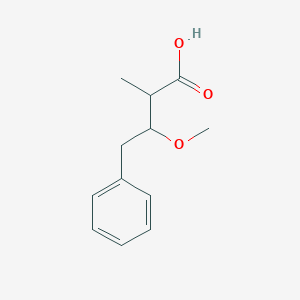
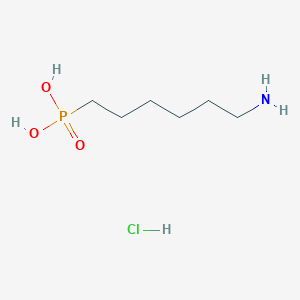

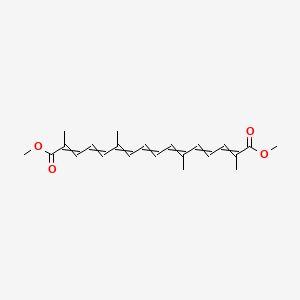
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B12511580.png)
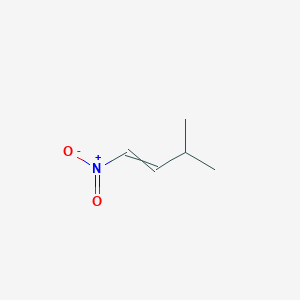
![3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
